molecular formula C22H21N3O7 B410039 METHYL 4-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE

METHYL 4-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE

Cat. No.: B410039
M. Wt: 439.4g/mol
InChI Key: BYQAWHPUMXIMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoyl)amino]benzoate is a complex organic compound with a unique structure that includes a nitro group, a dioxo-isoindole moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole with hexanoyl chloride to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various ester derivatives .

Scientific Research Applications

Methyl 4-[(2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group and dioxo-isoindole moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects .

Properties

Molecular Formula

C22H21N3O7

Molecular Weight

439.4g/mol

IUPAC Name

methyl 4-[2-(4-nitro-1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate

InChI

InChI=1S/C22H21N3O7/c1-3-4-7-17(19(26)23-14-11-9-13(10-12-14)22(29)32-2)24-20(27)15-6-5-8-16(25(30)31)18(15)21(24)28/h5-6,8-12,17H,3-4,7H2,1-2H3,(H,23,26)

InChI Key

BYQAWHPUMXIMMG-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.